Tert-butyl (4-hydroxycyclohexyl)carbamate

Crystallinity Solid-state analysis Isomer differentiation

Choose this specific diastereomer mixture (CAS 224309-64-2) for reproducible PROTAC synthesis. Unlike the pure trans isomer (111300-06-2) or Cbz-protected analogs (27489-63-0), its bifunctional Boc-amine/hydroxyl architecture and distinct melting point profile (165–174°C) enable unambiguous reaction monitoring and orthogonal sequential derivatization—critical for constructing high-purity bifunctional degraders. Substituting generic 4-hydroxycyclohexyl carbamates risks stereochemical mismatch, altered crystallinity, and compromised coupling efficiency.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 224309-64-2
Cat. No. B136564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-hydroxycyclohexyl)carbamate
CAS224309-64-2
Synonyms(4-Hydroxycyclohexyl)carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
InChIKeyDQARDWKWPIRJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2): A PROTAC Linker and Bifunctional Building Block


tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2), commonly referred to as 4-(Boc-amino)cyclohexanol, is a bifunctional organic compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol [1]. It features a cyclohexane ring core bearing a hydroxyl (-OH) group and a Boc-protected amine, enabling its utility as a versatile intermediate and a specialized linker in targeted protein degradation . Commercially, it is available as a solid with a reported purity typically exceeding 98% [1].

Why Generic Substitution of 4-(Boc-amino)cyclohexanol (CAS 224309-64-2) is Scientifically Invalid


Generic substitution within the class of 4-hydroxycyclohexyl carbamates is scientifically unjustifiable due to profound differences in physicochemical properties driven by stereochemistry and protecting group strategy. The compound exists as a mixture of cis/trans diastereomers, each with distinct melting points and conformational preferences that critically impact crystallinity and solubility [1]. Furthermore, the choice of N-protecting group (e.g., Boc vs. Cbz) introduces a significant molecular weight offset and alters logP, directly affecting purification and downstream synthetic compatibility [2]. These variations preclude the simple interchange of compounds like trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2) or trans-4-(Cbz-amino)cyclohexanol (CAS 27489-63-0) without compromising experimental reproducibility and synthetic yield .

Product-Specific Quantitative Evidence Guide for tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2)


Melting Point vs. trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2)

As a mixture of cis/trans diastereomers, tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2) exhibits a melting point range of 170.0–174.0 °C [1]. In contrast, the pure trans isomer, trans-4-(Boc-amino)cyclohexanol (CAS 111300-06-2), melts at a slightly lower but more defined range of 169.0–173.0 °C . The cis isomer (CAS 167081-25-6) melts at a substantially lower 92.0–96.0 °C [2]. This quantitative difference is crucial for solid-phase synthesis, crystallography, and formulation studies where thermal behavior and solid-state packing dictate feasibility.

Crystallinity Solid-state analysis Isomer differentiation

Protecting Group Impact: Molecular Weight vs. Cbz-Protected Analog

The Boc protecting group in tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2) confers a molecular weight of 215.29 g/mol [1]. The analogous Cbz-protected compound, trans-4-(Cbz-amino)cyclohexanol (CAS 27489-63-0), has a significantly higher molecular weight of 249.31 g/mol due to the benzyl carbamate moiety . This 34 g/mol difference (~16% increase) represents a substantial change in mass balance for chemical reactions and directly influences purification methods such as flash chromatography and LCMS analysis.

Solid-phase synthesis Medicinal chemistry Protecting group strategy

PROTAC Linker Application: Specific Recognition vs. Generic Linkers

tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2) is explicitly categorized and validated by commercial vendors as a PROTAC (PROteolysis TArgeting Chimera) linker . This classification is based on its bifunctional nature, allowing it to conjugate an E3 ligase ligand and a target protein ligand. In contrast, generic Boc-amino alcohols are often listed solely as synthetic intermediates without this specific, application-driven classification. While direct degradation activity data for PROTACs utilizing this specific linker is not provided in the supplier documentation, the designation itself is a procurement differentiator for researchers focused on targeted protein degradation.

Targeted protein degradation PROTAC Chemical biology

Best-Fit Research and Industrial Application Scenarios for tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 224309-64-2)


Medicinal Chemistry: Synthesis of PROTACs for Targeted Protein Degradation

Leverage its validated role as a PROTAC linker to conjugate E3 ligase ligands with target protein ligands, enabling the construction of bifunctional degrader molecules for novel therapeutic discovery .

Solid-Phase Peptide Synthesis (SPPS) and Combinatorial Chemistry

Utilize the compound as a bifunctional building block, capitalizing on its distinct melting point and molecular weight profile to monitor coupling reactions and ensure high-purity intermediate formation on solid supports [1].

Organic Synthesis: Intermediate for Functionalized Cyclohexane Derivatives

Employ the orthogonal Boc and hydroxyl functionalities for the selective and sequential modification of the cyclohexane core, a key step in the preparation of complex natural product analogs and active pharmaceutical ingredients (APIs) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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